Cas no 88057-19-6 (4-Nitrophenyl-ethyleneglycol)

4-Nitrophenyl-ethyleneglycol 化学的及び物理的性質
名前と識別子
-
- 1,2-Ethanediol, 1-(4-nitrophenyl)-
- 4-Nitrophenyl-ethyleneglycol
- 1-(4-Nitrophenyl)ethane-1,2-diol
- 4-Nitrophenyl-ethyle
- 1-(4-nitrophenyl)-1,2-ethanediol
- SCHEMBL1023275
- p-nitrophenylethylene glycol
- SB84308
- CS-0206620
- DTXSID10399497
- 88057-19-6
- AKOS003343373
- AT22716
- EN300-1678328
- AKOS017259415
- YOJHBFHEOQUUAR-UHFFFAOYSA-N
- LS-08237
- MFCD02667811
- DB-092696
- ALBB-024832
-
- MDL: MFCD02667811
- インチ: InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2
- InChIKey: YOJHBFHEOQUUAR-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C(CO)O
計算された属性
- せいみつぶんしりょう: 183.05315777g/mol
- どういたいしつりょう: 183.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-Nitrophenyl-ethyleneglycol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1678328-1.0g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1678328-0.5g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1678328-0.05g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 0.05g |
$827.0 | 2023-09-20 | ||
A2B Chem LLC | AD90155-1g |
1-(4-Nitrophenyl)ethane-1,2-diol |
88057-19-6 | 98% | 1g |
$209.00 | 2024-04-19 | |
Enamine | EN300-1678328-5g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 5g |
$2858.0 | 2023-09-20 | ||
A2B Chem LLC | AD90155-10g |
1-(4-Nitrophenyl)ethane-1,2-diol |
88057-19-6 | 98% | 10g |
$923.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277290-1g |
1-(4-Nitrophenyl)-1,2-ethanediol |
88057-19-6 | 95+% | 1g |
¥3880.00 | 2024-04-27 | |
Enamine | EN300-1678328-0.25g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1678328-0.1g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1678328-5.0g |
1-(4-nitrophenyl)ethane-1,2-diol |
88057-19-6 | 5g |
$2858.0 | 2023-06-04 |
4-Nitrophenyl-ethyleneglycol 関連文献
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1. Enantioselective hydrolysis of various substituted styrene oxides with Aspergillus Niger CGMCC 0496Hao Jin,Zu-yi Li,Xiao-Wei Dong Org. Biomol. Chem. 2004 2 408
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Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526
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3. Kinetics and mechanism of reaction of aryl oxiranes with dinitrogen pentoxide in dichloromethaneJonathan Dormer,Roy B. Moodie J. Chem. Soc. Perkin Trans. 2 1994 1195
4-Nitrophenyl-ethyleneglycolに関する追加情報
4-Nitrophenyl-Ethyleneglycol: A Comprehensive Overview
4-Nitrophenyl-Ethyleneglycol (CAS No: 88057-19-6) is a chemical compound that has garnered significant attention in the fields of materials science, biotechnology, and pharmaceutical research. This compound is a derivative of ethyleneglycol, with a nitrophenyl group attached to one of its hydroxyl groups. The nitrophenyl group introduces unique electronic and structural properties, making this compound versatile for various applications.
Recent studies have highlighted the potential of 4-Nitrophenyl-Ethyleneglycol in the development of advanced materials, particularly in the synthesis of polyurethanes and other polymers. Researchers have demonstrated that the incorporation of this compound into polymer matrices enhances mechanical properties, such as tensile strength and flexibility, due to its ability to form strong intermolecular hydrogen bonds. This makes it an attractive candidate for use in high-performance materials for aerospace, automotive, and biomedical industries.
In the realm of biotechnology, 4-Nitrophenyl-Ethyleneglycol has been explored as a precursor for bioactive molecules. Its ability to undergo various chemical transformations, including nucleophilic substitution and condensation reactions, has made it a valuable intermediate in organic synthesis. For instance, recent research has focused on its role in the synthesis of novel antibiotics and anticancer agents, where its nitro group plays a critical role in modulating biological activity.
The synthesis of 4-Nitrophenyl-Ethyleneglycol typically involves a multi-step process that begins with the nitration of phenol derivatives followed by glycolylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For example, the use of transition metal catalysts has significantly reduced reaction times and improved yields, making this compound more accessible for industrial applications.
One of the most promising areas of research involving 4-Nitrophenyl-Ethyleneglycol is its application in drug delivery systems. Its hydrophilic nature allows it to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that nanoparticles synthesized using this compound can target specific tissues or cells, offering potential breakthroughs in personalized medicine.
Moreover, 4-Nitrophenyl-Ethyleneglycol has been investigated for its role in energy storage devices. Its ability to form stable gels with polyelectrolytes has led to its use in advanced battery technologies, such as solid-state batteries and supercapacitors. Recent experiments have demonstrated improved cycle stability and energy density when this compound is incorporated into electrode materials.
In conclusion, 4-Nitrophenyl-Ethyleneglycol (CAS No: 88057-19-6) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future technological advancements.
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